2,3,5,6-tetrafluoro-4-methoxy-N-(4-piperidin-1-ylphenyl)benzamide
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Overview
Description
2,3,5,6-Tetrafluoro-4-methoxy-N-(4-piperidin-1-ylphenyl)benzamide is an organic compound belonging to the class of benzoic acids and derivatives. It is characterized by the presence of four fluorine atoms and a methoxy group on the benzene ring, along with a piperidinylphenyl group attached to the amide functionality .
Preparation Methods
The synthesis of 2,3,5,6-tetrafluoro-4-methoxy-N-(4-piperidin-1-ylphenyl)benzamide typically involves the reaction of 2,3,5,6-tetrafluoro-4-methoxybenzoic acid with 4-piperidin-1-ylphenylamine under appropriate conditions. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .
Chemical Reactions Analysis
2,3,5,6-Tetrafluoro-4-methoxy-N-(4-piperidin-1-ylphenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction:
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of palladium catalysts to form biaryl compounds.
Scientific Research Applications
2,3,5,6-Tetrafluoro-4-methoxy-N-(4-piperidin-1-ylphenyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where galectin-3 is implicated.
Mechanism of Action
The primary mechanism of action of 2,3,5,6-tetrafluoro-4-methoxy-N-(4-piperidin-1-ylphenyl)benzamide involves its inhibition of galectin-3, a protein that plays a role in various cellular processes, including cell adhesion, migration, and apoptosis. By binding to galectin-3, the compound interferes with its normal function, which can have therapeutic implications in diseases such as cancer and fibrosis .
Comparison with Similar Compounds
2,3,5,6-Tetrafluoro-4-methoxy-N-(4-piperidin-1-ylphenyl)benzamide is unique due to its specific substitution pattern on the benzene ring and the presence of the piperidinylphenyl group. Similar compounds include:
2,3,5,6-Tetrafluoro-4-methoxybenzamide: Lacks the piperidinylphenyl group.
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol: Contains a trifluoromethyl group instead of a methoxy group.
4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol: Contains a methoxymethyl group instead of the amide functionality.
These compounds share some structural similarities but differ in their functional groups and overall chemical properties, which can influence their reactivity and applications.
Properties
IUPAC Name |
2,3,5,6-tetrafluoro-4-methoxy-N-(4-piperidin-1-ylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F4N2O2/c1-27-18-16(22)14(20)13(15(21)17(18)23)19(26)24-11-5-7-12(8-6-11)25-9-3-2-4-10-25/h5-8H,2-4,9-10H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKVCXYYIFERRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1F)F)C(=O)NC2=CC=C(C=C2)N3CCCCC3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F4N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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